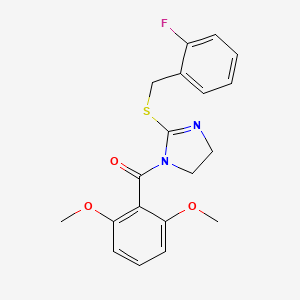
4-(Phenylsulfonimidoyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylsulfonimidoyl)butan-1-amine is a versatile chemical compound with a unique structure that includes a phenylsulfonimidoyl group attached to a butan-1-amine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonimidoyl)butan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to produce the desired amine . The reaction conditions often require a large excess of ammonia to ensure the formation of primary amines. Additionally, the use of strong bases and specific solvents can facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalytic hydrogenation and other reduction techniques can be employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylsulfonimidoyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted amines, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
4-(Phenylsulfonimidoyl)butan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of biomaterials and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Phenylsulfonimidoyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The phenylsulfonimidoyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Phenylsulfonimidoyl)butan-1-amine include:
4-Phenylbutylamine: Contains a phenyl group attached to a butylamine backbone.
Butylamine: A simpler structure with a butylamine backbone.
Phenylsulfonamide: Contains a sulfonamide group attached to a phenyl ring.
Uniqueness
This compound is unique due to the presence of the phenylsulfonimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research and industrial processes.
Propriétés
IUPAC Name |
4-(phenylsulfonimidoyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMZVCUKXSFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2747847.png)


![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)



![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)
![2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2747862.png)
![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B2747863.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)
![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)

